Schidigerasaponin A1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

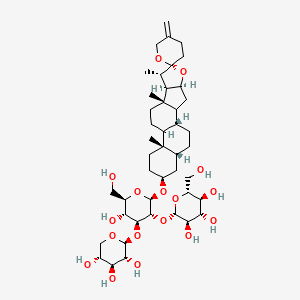

Schidigerasaponin A1 is a spirostane-type saponin isolated from the plant Yucca schidigera. This compound is known for its diverse bioactivities, including anti-inflammatory, anti-bacterial, and anti-fungal properties . Yucca schidigera, native to the deserts of the southwestern United States and northern Mexico, is a rich source of steroidal saponins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The isolation of Schidigerasaponin A1 from Yucca schidigera involves several steps. The plant material is first dried and powdered. The powdered material is then subjected to extraction using solvents such as methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Yucca schidigera. The process includes drying and powdering the plant material, followed by solvent extraction and chromatographic purification. The commercial extracts of Yucca schidigera are approved by the FDA as Generally Recognized as Safe (GRAS) and are widely used as animal and human food additives .

Analyse Chemischer Reaktionen

Types of Reactions

Schidigerasaponin A1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as potassium permanganate can oxidize the saponin, leading to the formation of different oxidation products.

Glycosylation: Enzymatic glycosylation can add sugar moieties to the aglycone part of this compound, forming glycosides.

Major Products Formed

The major products formed from these reactions include aglycones, oxidized derivatives, and glycosides, which can have different bioactivities and applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a natural surfactant and emulsifying agent due to its saponin structure.

Biology: Exhibits anti-proliferative and anti-inflammatory activities, making it a candidate for studying cell signaling pathways and inflammatory responses.

Medicine: Investigated for its potential anti-cancer, anti-HIV, and anti-arthritic properties.

Industry: Used in animal feed additives to improve growth rates and feed conversion efficiency.

Wirkmechanismus

Schidigerasaponin A1 exerts its effects through various molecular targets and pathways. It inhibits the nuclear transcription factor NF-kappaB, which is involved in the synthesis of inducible nitric oxide synthase (iNOS). This leads to a reduction in the formation of the inflammatory agent nitric oxide. Additionally, this compound acts as an antioxidant and free-radical scavenger, helping to suppress reactive oxygen species that stimulate inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Schidigerasaponin A1 is part of a group of spirostane-type saponins found in Yucca schidigera. Similar compounds include:

- Schidigerasaponin A2

- Schidigerasaponin B1

- Schidigerasaponin B2

- Schidigerasaponin C1

- Schidigerasaponin C2

Compared to these similar compounds, this compound is unique due to its specific glycosylation pattern and its potent bioactivities, particularly its anti-inflammatory and anti-cancer properties .

Eigenschaften

Molekularformel |

C44H70O17 |

|---|---|

Molekulargewicht |

871.0 g/mol |

IUPAC-Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(1R,4S,6R,7S,8R,9S,13S,16S,18R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C44H70O17/c1-19-7-12-44(55-17-19)20(2)30-27(61-44)14-25-23-6-5-21-13-22(8-10-42(21,3)24(23)9-11-43(25,30)4)56-41-38(60-40-36(53)34(51)32(49)28(15-45)57-40)37(33(50)29(16-46)58-41)59-39-35(52)31(48)26(47)18-54-39/h20-41,45-53H,1,5-18H2,2-4H3/t20-,21+,22-,23+,24?,25?,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41+,42-,43-,44+/m0/s1 |

InChI-Schlüssel |

OKXQHXAEZMQAFY-VUICGQFWSA-N |

Isomerische SMILES |

C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@]19CCC(=C)CO9 |

Kanonische SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC19CCC(=C)CO9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)

![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate](/img/structure/B14087678.png)

![(S)-4-((7H-Benzo[c]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14087681.png)

![1-(3-Amino-4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)benzo[h]quinolin-2(1H)-one](/img/structure/B14087683.png)

![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)

![Methyl 4-(7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14087713.png)

![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087714.png)

![ethyl 2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14087725.png)